1,3,6-trimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
1,3,6-trimethyl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-7-6-9(12(19)16-13-14-4-5-20-13)10-8(2)17-18(3)11(10)15-7/h4-6H,1-3H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHVYZPQORDWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the thiazole ring followed by the construction of the pyrazolopyridine core. One common method involves the condensation of 2-aminothiazole with a suitable pyrazolopyridine precursor under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
This reaction proceeds at 80–90°C with concentrated HCl, yielding the carboxylic acid derivative (confirmed by and LC-MS) . -
Basic Hydrolysis :
The carboxylate intermediate is often used for further derivatization (e.g., esterification) .
Thiazole Ring Reactions
The thiazole moiety participates in electrophilic and nucleophilic substitutions:
Electrophilic Substitution
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br/AcOH, 0–5°C | 5-Bromo-thiazole derivative | 72 | |
| Nitration | HNO/HSO, 50°C | 5-Nitro-thiazole derivative | 65 |
Nucleophilic Substitution
The 2-position of the thiazole ring reacts with amines or thiols:
Yields range from 50–85% depending on the nucleophile’s steric bulk .
Pyrazolo[3,4-b]pyridine Core Modifications
The fused pyrazolo-pyridine system exhibits reactivity at multiple positions:
C-3 Methyl Group Oxidation
Electrophilic Aromatic Substitution
| Position | Reagent | Product | Notes |
|---|---|---|---|
| C-5 | HNO/AcOH | 5-Nitro derivative | Requires 24 hrs at 60°C |
| C-6 | Cl/FeCl | 6-Chloro derivative | Moderate regioselectivity |
Cross-Coupling Reactions
The pyrazolo-pyridine core participates in palladium-catalyzed couplings:
Cycloaddition and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Biological Relevance of Derivatives
Key derivatives and their activities:
Stability and Degradation Pathways
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex bicyclic structure consisting of a pyrazolo[3,4-b]pyridine core with a thiazole substituent. This unique arrangement contributes to its diverse chemical reactivity and biological interactions.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 1,3,6-trimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by modulating specific signaling pathways associated with tumor growth and metastasis .
- Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent. Its structure allows for interaction with bacterial enzymes or receptors, inhibiting their function and leading to bacterial cell death .
Biological Research
- Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may target kinases or phosphatases that play crucial roles in cellular signaling pathways .
- Neuropharmacology : Preliminary studies suggest that this compound could affect neurotransmitter systems, making it a candidate for the treatment of neurological disorders such as anxiety and depression .
Materials Science
- Polymeric Applications : The compound can serve as a precursor for the synthesis of functionalized polymers. Its ability to form stable bonds with other organic molecules makes it suitable for creating advanced materials with specific electronic or optical properties .
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyrazolo[3,4-b]pyridine derivatives. It was found that the introduction of thiazole moieties significantly enhanced the compounds' potency against breast cancer cells. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis .
Case Study 2: Antimicrobial Efficacy
In a research article featured in Pharmaceutical Biology, the antimicrobial activity of various pyrazolo derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Comparison with Structural Analogs
A comparative analysis of structurally similar compounds highlights key differences in substituents, biological activity, and pharmacokinetics.
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects on Activity: Thiazole vs. Thiadiazole: The target compound’s thiazol-2-yl group (vs. thiadiazole in ) may favor interactions with cysteine-rich kinase domains due to sulfur’s electronegativity . Methoxy Groups: The dimethoxyphenyl compound () shows improved aqueous solubility, suggesting the target compound’s methyl groups may prioritize membrane permeability over solubility .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step routes, including cyclocondensation (as in ) and carboxamide coupling. Thiazole introduction may require Suzuki-Miyaura cross-coupling, contrasting with thiadiazole-based analogs needing heterocycle-specific reactions .
Pharmacokinetic Profiles :
- Metabolic Stability : Compounds with halogen or bulky substituents (e.g., cyclopentyl in ) resist cytochrome P450 degradation better than the target compound’s methyl-thiazole system .
- Bioavailability : The target compound’s moderate lipophilicity (logP ~2.8 estimated) balances absorption and excretion, whereas methoxy-containing analogs () may have shorter half-lives due to higher polarity .
Q & A
Q. Example NMR Data :
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyrazole C-H | 7.54 (s) | Singlet | |
| Thiazole CH₃ | 2.38 (s) | Singlet |
Advanced: How do computational methods (e.g., DFT) predict the reactivity of the pyrazolo-pyridine core in nucleophilic substitutions?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) can model electron density distribution to identify reactive sites. For example:
- The pyrazolo[3,4-b]pyridine core exhibits high electron density at the C4 position, favoring electrophilic attacks .
- Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions .
- Transition State Analysis : IRC calculations validate proposed mechanisms, such as SNAr (nucleophilic aromatic substitution) at the C6 methyl group .
Q. Reference Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices for electrophilicity.
Simulate solvent effects with SMD model .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazolo-pyridine derivatives?
Methodological Answer:
- Meta-Analysis of SAR : Compare substituent effects across studies. For example:
- Methyl groups at C1 and C3 enhance kinase inhibition, but bulky substituents reduce bioavailability .
- Experimental Validation : Reproduce assays under standardized conditions (e.g., ATP concentration, pH) to control variables .
- Data Mining : Use cheminformatics tools (e.g., KNIME) to correlate structural features (logP, H-bond donors) with bioactivity .
Case Study :
Pyrazolo[4,3-c]pyridin-4(5H)-ones showed inconsistent kinase inhibition due to variations in assay pH. Reproducing assays at pH 7.4 resolved discrepancies .
Basic: What solvent systems are optimal for improving the solubility of this compound?
Methodological Answer:
- Polar Solvents : DMSO or DMF (0.1–1 mM) are ideal for in vitro studies.
- Aqueous Buffers : Use co-solvents (e.g., 10% PEG-400) for biological assays.
- Crystallization : Ethyl acetate/cyclohexane (25:75) yields high-purity crystals .
Q. Solubility Data :
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | >50 | |
| Water | <0.1 |
Advanced: What mechanistic insights explain regioselectivity in the cyclization of pyrazolo-pyridine precursors?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., carboxamide) direct cyclization to the C4 position via resonance stabilization .
- Steric Control : Bulky substituents at C3 favor thiazole coupling at C1 due to reduced steric hindrance .
- Kinetic vs. Thermodynamic Control : High-temperature reactions favor thermodynamic products (e.g., C6 methylation) .
Q. Experimental Validation :
- ¹H NMR monitoring of intermediates confirms regioselective formation .
- X-ray crystallography validates product geometry .
Basic: How can researchers mitigate byproduct formation during thiazole coupling reactions?
Methodological Answer:
- Temperature Control : Maintain 0–50°C to suppress side reactions (e.g., over-acylation) .
- Catalyst Screening : Copper(I) bromide reduces dimerization by accelerating desired coupling .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) removes unreacted thiazole precursors .
Q. Yield Improvement Table :
| Condition | Byproduct Reduction | Yield Increase | Reference |
|---|---|---|---|
| 0°C → 50°C | 80% | 24% → 39% | |
| CuBr (5 mol%) | 70% | 17% → 24% |
Advanced: What in silico tools are recommended for predicting metabolic stability of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and plasma protein binding .
- Metabolite Identification : GLORYx predicts phase I/II metabolites, highlighting vulnerable sites (e.g., thiazole sulfur oxidation) .
- Molecular Dynamics (MD) : Simulate liver microsome interactions to assess half-life .
Q. Key Parameters :
- logP: 2.1–3.5 (optimal for blood-brain barrier penetration).
- CYP3A4 inhibition risk: Low (predicted IC₅₀ > 10 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
